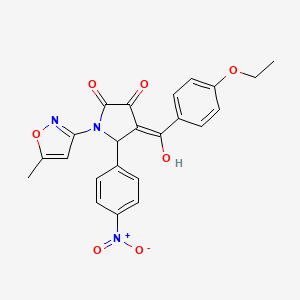
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FN2O6 with a molecular weight of approximately 429.44 g/mol. Its structure includes key functional groups that enhance its biological interactions:
| Functional Group | Description |
|---|---|
| Ethoxybenzoyl group | Enhances lipophilicity and biological activity |
| Hydroxyl group | Potential for hydrogen bonding in biological systems |
| Methylisoxazole moiety | Contributes to pharmacological properties |
| Nitro group | May influence electronic properties and reactivity |
Antitumor Properties
Research has indicated that compounds similar to This compound exhibit significant antitumor activity. In a study focused on estrogen receptor (ER)-positive breast cancer, derivatives of pyrrolone were shown to inhibit ER-mediated transcription, suggesting potential for treating hormone-dependent cancers .
Key Findings:
- Compound 32 and Compound 35 , which share structural similarities, inhibited 17β-estradiol (E2)-stimulated ERα-mediated transcription in breast cancer cells.
- Both compounds induced apoptosis and disrupted cell cycle progression in ER-positive cells .
The proposed mechanisms of action for this compound include:
- ERα Modulation: Partial antagonism of ERα-mediated transcription.
- Cell Cycle Arrest: Induction of apoptosis in cancer cells.
- Polyubiquitination: Increased polyubiquitination leading to reduced ERα protein levels .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique biological activities of This compound :
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzoyl)-3-hydroxy-pyrrolone | C22H20ClN2O4 | Moderate antitumor activity |
| 4-(4-methoxybenzoyl)-3-hydroxy-pyrrolone | C23H22O4N2 | Anti-inflammatory effects |
| 4-(4-nitrobenzoyl)-3-hydroxy-pyrrolone | C23H22N2O5 | Antimicrobial properties |
Case Studies
Several studies have evaluated the biological activity of pyrrolones in various contexts:
- Antitumor Activity in Breast Cancer: A study highlighted the effectiveness of pyrrolones in inhibiting ER-positive breast cancer cell proliferation, demonstrating their potential as therapeutic agents .
- Inhibition of PAI-1: Research indicated that pyrrolones could inhibit plasminogen activator inhibitor-1 (PAI-1), suggesting anti-inflammatory properties that may be beneficial in cardiovascular diseases .
属性
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7/c1-3-32-17-10-6-15(7-11-17)21(27)19-20(14-4-8-16(9-5-14)26(30)31)25(23(29)22(19)28)18-12-13(2)33-24-18/h4-12,20,27H,3H2,1-2H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNKROYTVNBJG-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














